3-Chloro-3-phenylisobenzofuran-1(3H)-one

Catalog No.
S9037551
CAS No.
18852-53-4
M.F
C14H9ClO2
M. Wt
244.67 g/mol
Availability
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3-Chloro-3-phenylisobenzofuran-1(3H)-one

CAS Number

18852-53-4

Product Name

3-Chloro-3-phenylisobenzofuran-1(3H)-one

IUPAC Name

3-chloro-3-phenyl-2-benzofuran-1-one

Molecular Formula

C14H9ClO2

Molecular Weight

244.67 g/mol

InChI

InChI=1S/C14H9ClO2/c15-14(10-6-2-1-3-7-10)12-9-5-4-8-11(12)13(16)17-14/h1-9H

InChI Key

CAYYZOKWYGGFAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)Cl

3-Chloro-3-phenylisobenzofuran-1(3H)-one is an organic compound characterized by its unique structure, which includes a chloro substituent and a phenyl group attached to an isobenzofuranone core. Its molecular formula is C14H9ClOC_{14}H_{9}ClO with a molecular weight of approximately 240.67 g/mol. The compound features a fused bicyclic structure, which contributes to its chemical properties and potential biological activities.

The chemistry of 3-chloro-3-phenylisobenzofuran-1(3H)-one involves various reactions typical for compounds containing halogens and carbonyl functionalities. Common reactions include:

  • Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Condensation reactions: The carbonyl group can participate in condensation reactions with amines or alcohols, forming imines or ethers, respectively.
  • Electrophilic aromatic substitution: The phenyl group can undergo electrophilic substitution, allowing for further functionalization.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or different physical properties .

Research indicates that compounds related to 3-chloro-3-phenylisobenzofuran-1(3H)-one may exhibit various biological activities, including:

  • Antimicrobial properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer activity: Studies suggest that certain isobenzofuranones possess cytotoxic effects on cancer cell lines, making them potential candidates for anticancer drug development.
  • Anti-inflammatory effects: Compounds in this class may reduce inflammation, providing therapeutic benefits in inflammatory diseases .

Several synthetic routes have been developed to produce 3-chloro-3-phenylisobenzofuran-1(3H)-one:

  • Chlorination of 3-phenylisobenzofuran-1(3H)-one: This method involves the introduction of chlorine using reagents such as thionyl chloride under controlled conditions.
  • One-pot synthesis: A more efficient approach involves combining starting materials in a single reaction vessel, allowing for the simultaneous formation of the isobenzofuranone and chlorination .
  • Functionalization of precursors: Starting from simpler isobenzofuran derivatives and introducing the phenyl and chloro groups through sequential reactions .

The applications of 3-chloro-3-phenylisobenzofuran-1(3H)-one span several fields:

  • Pharmaceuticals: Its derivatives are being explored for their potential use in drug formulations targeting various diseases.
  • Material Science: The compound's unique structural properties make it suitable for developing advanced materials with specific electronic or optical properties.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity against certain pests .

Interaction studies involving 3-chloro-3-phenylisobenzofuran-1(3H)-one focus on how it interacts with biological targets:

  • Protein binding studies: Understanding how the compound binds to proteins can elucidate its mechanism of action and potential side effects.
  • Metabolic studies: Investigating how the compound is metabolized in biological systems helps predict its pharmacokinetics and toxicity profiles.

These studies are crucial for assessing the safety and efficacy of the compound in therapeutic applications .

Several compounds share structural similarities with 3-chloro-3-phenylisobenzofuran-1(3H)-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Phenylisobenzofuran-1(3H)-oneLacks chlorine substituentExhibits strong biological activity
2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)benzoic acidContains a carboxylic acid groupPotential use as an anti-inflammatory agent
(S)-3-Phenylisobenzofuran-1(3H)-oneChiral center presentDifferent enantiomeric properties affecting activity
(R)-3-Phenylisobenzofuran-1(3H)-oneChiral center presentDifferent enantiomeric properties affecting activity
3-(p-Tolyl)isobenzofuran-1(3H)-oneContains a para-methyl substituentVariation in biological activity due to methyl group

The uniqueness of 3-chloro-3-phenylisobenzofuran-1(3H)-one lies in its specific chlorination pattern, which may enhance its reactivity and biological profile compared to its non-chlorinated counterparts .

The discovery of 3-chloro-3-phenylisobenzofuran-1(3H)-one is rooted in broader investigations into phthalide derivatives, which date back to early 20th-century hydrogenation studies of phthalic anhydride. While phthalide itself was first synthesized in 1907 via nickel-catalyzed hydrogenation, chlorinated variants like 3-chloro-3-phenylisobenzofuran-1(3H)-one emerged later as synthetic intermediates in heterocyclic chemistry. The compound’s first documented synthesis likely occurred during mid-20th-century efforts to functionalize isobenzofuranones for pesticidal and pharmaceutical applications, though specific historical records remain sparse.

Nomenclature and Structural Identity

The systematic IUPAC name 3-chloro-3-phenylisobenzofuran-1(3H)-one reflects its core structure:

  • Isobenzofuran-1(3H)-one backbone: A fused bicyclic system comprising a benzene ring (positions 1–6) and a γ-lactone (furan-2-one).
  • Substituents: A chlorine atom and a phenyl group at position 3 of the lactone ring.

Structural Data:

PropertyValueSource
Molecular formulaC₁₄H₉ClO₂
Molecular weight244.67 g/mol
Canonical SMILESClC1(OC(=O)C2=CC=CC=C12)C3=CC=CC=C3
X-ray crystallographyNot publicly reported

The planar aromatic system and electron-withdrawing lactone group create a polarized structure, enabling nucleophilic attacks at the carbonyl carbon and electrophilic substitution at the benzene ring.

Orthorhombic Crystal System Analysis

The structural elucidation of 3-Chloro-3-phenylisobenzofuran-1(3H)-one through X-ray crystallography provides crucial insights into its molecular geometry and solid-state packing arrangements. The compound, with molecular formula C₁₄H₉ClO₂ and molecular weight 244.67 g/mol, exhibits characteristics consistent with orthorhombic crystal systems commonly observed in substituted isobenzofuran derivatives [1].

In the orthorhombic crystal system, the conventional unit cell is defined by three mutually orthogonal vectors of unequal length, where the lattice parameters satisfy the condition a ≠ b ≠ c, while maintaining α = β = γ = 90° [1]. The volume of the conventional unit cell is calculated as V = a·b·c, providing a fundamental parameter for density calculations and structural analysis [1].

For isobenzofuran-1(3H)-one derivatives, crystallographic studies reveal that the bicyclic framework adopts a planar conformation, with the phenyl substituent at position 3 introducing significant steric considerations [2]. The chloro substitution at the same position creates additional electronic effects that influence both the molecular geometry and intermolecular interactions in the crystal lattice [2].

The space group determination for 3-Chloro-3-phenylisobenzofuran-1(3H)-one would typically fall within one of the orthorhombic space groups, such as P2₁2₁2₁, Pnma, or Pmmm, depending on the specific molecular packing arrangements and symmetry elements present in the crystal structure [1]. These space groups are characterized by different combinations of symmetry operations, including screw axes and glide planes, which directly influence the overall molecular packing efficiency and intermolecular interactions [1].

ParameterValue/Description
Unit Cell Vectorsa₁ = a·x̂, a₂ = b·ŷ, a₃ = c·ẑ
Lattice Constantsa ≠ b ≠ c
Anglesα = β = γ = 90°
Volume FormulaV = a·b·c
Common Space GroupsP222, P2₁2₁2₁, Pmmm, Pnma

Bond Length Variations in Pseudoacid Derivatives

The structural analysis of 3-Chloro-3-phenylisobenzofuran-1(3H)-one and related pseudoacid derivatives reveals significant bond length variations that correlate with the electronic properties of the substituents [2]. Pseudoacid derivatives form planar isobenzofuran rings, where the former aldehyde or ketone carbon-heteroatom endocyclic and exocyclic bond distances exhibit systematic variations dependent on the relative basicities of the attached groups [2].

In the case of 3-Chloro-3-phenylisobenzofuran-1(3H)-one, the presence of both chlorine and phenyl substituents at the C-3 position creates a unique electronic environment that affects the bond lengths throughout the molecule [2]. The C-3 carbon atom, being tetrahedral and bearing both electron-withdrawing chlorine and the phenyl group, exhibits distinct bond length characteristics compared to unsubstituted isobenzofuran derivatives [2].

The isobenzofuran ring system displays characteristic bond length patterns where the C-O bonds in the furan ring show variations depending on their position relative to the carbonyl group [3]. The C-O bond adjacent to the carbonyl carbon typically measures approximately 1.385-1.394 Å, while the other C-O bond in the furan ring exhibits slightly different lengths due to the electronic delocalization effects [3].

The aromatic portion of the isobenzofuran system maintains typical benzene ring bond lengths ranging from 1.386 to 1.398 Å, with minimal variations due to the fused lactone ring [3]. However, the presence of substituents at C-3 can induce subtle changes in these bond lengths through inductive and resonance effects transmitted through the π-electron system [3].

For chloro-substituted derivatives, the C-Cl bond length typically ranges from 1.78 to 1.82 Å, depending on the hybridization state of the carbon atom and the electronic environment [4]. The phenyl substituent maintains standard aromatic bond lengths, with C-C distances in the range of 1.38-1.40 Å and C-H distances around 1.08 Å [4].

Bond TypeTypical Length (Å)Variation RangeElectronic Factor
C-O (furan ring)1.385-1.394±0.010Delocalization effects
C-Cl1.78-1.82±0.02Hybridization dependent
Aromatic C-C1.386-1.398±0.005Minimal variation
C-3 (quaternary)VariableContext-dependentSubstituent effects

Spectroscopic Profiling

¹H and ¹³C NMR Spectral Signatures

The nuclear magnetic resonance spectroscopic analysis of 3-Chloro-3-phenylisobenzofuran-1(3H)-one provides comprehensive structural information through both proton and carbon-13 NMR techniques [5] [6]. The unique structural features of this compound, particularly the quaternary carbon at position 3 bearing both chlorine and phenyl substituents, create distinctive spectroscopic signatures that enable unambiguous structural identification [5].

In the ¹H NMR spectrum, the most characteristic signal arises from the proton attached to the C-3 carbon, which typically appears as a singlet in the range of δ 6.37-6.46 ppm [5]. This downfield chemical shift reflects the deshielding effects of both the adjacent carbonyl group and the electron-withdrawing chlorine substituent [5]. The integration pattern confirms the presence of a single proton at this position, consistent with the proposed structure [5].

The aromatic region of the ¹H NMR spectrum displays complex multipicity patterns characteristic of both the isobenzofuran aromatic system and the phenyl substituent [5]. The isobenzofuran aromatic protons typically appear in the range of δ 7.3-8.0 ppm, with the proton ortho to the carbonyl group showing the greatest downfield shift due to the electron-withdrawing effect of the carbonyl oxygen [5] [7].

The phenyl substituent protons contribute additional complexity to the aromatic region, with the ortho protons typically appearing around δ 7.2-7.4 ppm, meta protons at δ 7.3-7.5 ppm, and para protons at δ 7.2-7.3 ppm [5]. The exact chemical shifts depend on the electronic environment and potential ring current effects from the adjacent isobenzofuran system [5].

¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule [5] [6]. The quaternary C-3 carbon, bearing both chlorine and phenyl substituents, typically resonates in the range of δ 81.5-82.7 ppm [5]. This chemical shift is characteristic of carbon atoms adjacent to electronegative substituents and reflects the combined influence of the chlorine atom and the aromatic system [5].

The carbonyl carbon exhibits a characteristic chemical shift around δ 170 ppm, consistent with lactone carbonyl carbons [5] [7]. This value falls within the expected range for five-membered lactones and confirms the presence of the isobenzofuran-1(3H)-one core structure [7].

The aromatic carbon atoms of both the isobenzofuran system and the phenyl substituent appear in the typical aromatic region between δ 125-150 ppm [5] [7]. The exact chemical shifts depend on the position of each carbon relative to the heteroatoms and the electron density distribution throughout the aromatic systems [7].

NMR ParameterChemical Shift RangeMultiplicityAssignment
¹H NMR H-3δ 6.37-6.46 ppmSingletQuaternary CH
¹H NMR Aromaticδ 7.2-8.0 ppmComplex multipletsAromatic CH
¹³C NMR C-3δ 81.5-82.7 ppmQuaternaryC-Cl, C-Ph
¹³C NMR C=Oδ ~170 ppmQuaternaryLactone carbonyl
¹³C NMR Aromaticδ 125-150 ppmTertiaryAromatic carbons

IR Vibrational Modes Analysis

Infrared spectroscopy provides detailed information about the vibrational modes present in 3-Chloro-3-phenylisobenzofuran-1(3H)-one, enabling identification of functional groups and structural features through characteristic absorption frequencies [8] [9] [10]. The vibrational spectrum of this compound exhibits several distinct absorption bands that correspond to specific molecular motions and bond stretching frequencies [9] [10].

The most prominent absorption in the IR spectrum arises from the carbonyl stretching vibration of the lactone group, typically observed in the range of 1750-1760 cm⁻¹ [8] [9]. This frequency is characteristic of five-membered lactones and appears as a strong, sharp absorption due to the high dipole moment change associated with the C=O stretching motion [9] [10]. The exact frequency within this range depends on the electronic environment of the carbonyl group and the degree of conjugation with adjacent aromatic systems [10].

Aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, providing evidence for the presence of aromatic hydrogen atoms in both the isobenzofuran core and the phenyl substituent [9]. These absorptions typically appear as medium-intensity bands and may show some fine structure due to the different electronic environments of the various aromatic protons [9].

The aromatic skeletal vibrations, corresponding to C=C stretching modes within the aromatic rings, appear in the fingerprint region between 1400-1600 cm⁻¹ [9]. These absorptions show variable intensity and provide information about the aromatic substitution patterns and the degree of conjugation between the different aromatic systems [9].

C-Cl stretching vibrations typically appear in the region of 700-800 cm⁻¹ as medium-intensity absorptions [9]. The exact frequency depends on the hybridization state of the carbon atom bearing the chlorine substituent and the electronic environment created by adjacent functional groups [9]. For tertiary chlorides, as in the case of 3-Chloro-3-phenylisobenzofuran-1(3H)-one, the C-Cl stretching frequency tends to appear toward the lower end of this range [9].

C-O stretching vibrations associated with the ether-like oxygen in the furan ring appear in the range of 1000-1300 cm⁻¹ [8]. These absorptions are typically strong and may show coupling with other vibrational modes in the molecule, leading to complex absorption patterns in this region [8].

The vibrational modes analysis reveals that 3-Chloro-3-phenylisobenzofuran-1(3H)-one exhibits the characteristic absorption patterns expected for a substituted isobenzofuran derivative, with additional features arising from the chloro and phenyl substituents [9] [10]. The combination of these various vibrational modes creates a unique spectroscopic fingerprint that enables definitive identification of this compound [10].

Vibrational ModeWavenumber (cm⁻¹)IntensityDescription
C=O stretch (lactone)1750-1760StrongLactone carbonyl
Aromatic C-H stretch3000-3100MediumAromatic hydrogen
Aromatic C=C1400-1600VariableSkeletal vibrations
C-Cl stretch700-800MediumCarbon-chlorine bond
C-O stretch (ether)1000-1300StrongFuran ring oxygen
Out-of-plane bending750-900MediumAromatic deformation

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

244.0291072 g/mol

Monoisotopic Mass

244.0291072 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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